Nickel(II) perbromate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

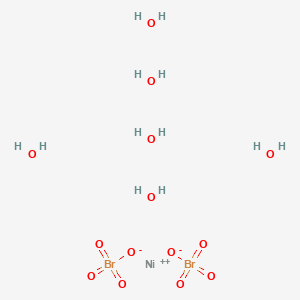

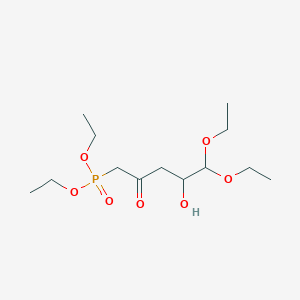

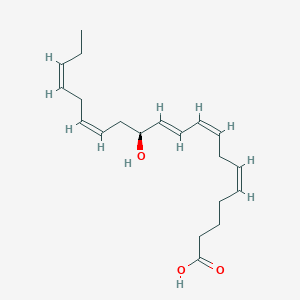

Nickel(II) perbromate, denoted as Ni(BrO4)2·6H2O, is the nickel salt of perbromic acid . It has a molar mass of 454.59 g/mol .

Molecular Structure Analysis

The molecular structure of Nickel(II) perbromate is characterized by a space group P3 with lattice constants a = 787.4(1) pm, c = 542.3(2) pm .Chemical Reactions Analysis

Nickel(II) ion forms a large variety of complex ions, such as the green hydrated ion, [Ni(H2O)6]2+ . It reacts with aqueous ammonia and sodium hydroxide to form green gelatinous Ni(OH)2 . The nickel(II) hydroxide precipitate dissolves in excess ammonia to form a blue complex ion .Applications De Recherche Scientifique

Nickel dibromide complexes, similar in nature to Nickel(II) perbromate, show high activity in ethylene polymerization, suggesting potential applications in fuel cell technology (Liu et al., 2011).

Ni(OH)2 with a hydrotalcite-like structure, which can be derived from nickel compounds, is used to create novel nanostructured nickel materials. These materials exhibit higher catalytic activities in methane decomposition and hydrogenation reactions of unsaturated organic compounds (Li et al., 2008).

Nickel oxide, another derivative of nickel compounds, when used as an electrode interlayer in perovskite/PCBM hybrid solar cells, improves solar-to-electrical conversion efficiency by 7.8%. This improvement is attributed to better energy level alignment and wetting properties (Jeng et al., 2014).

The development of universally-selective receptors for nickel (Ni(II)) in small molecule optical sensors is an area of ongoing research, which aids in developing diverse applications for nickel detection (Mattison et al., 2020).

The crystal structure of certain nickel(II) complexes has been studied to understand their coordination properties, which can inform various applications (Orioli & Vaira, 1968).

Ni(I) complexes, a rare oxidation state of nickel, have gained importance due to their diverse structures, reactivity, and magnetic behavior, contributing to nickel chemistry research (Lin & Power, 2017).

Nickel oxide catalysts with controlled crystalline size and shape have shown promise in catalytic activities for methane decomposition, leading to the production of hydrogen and carbon nanofibers (Li et al., 2006).

Safety And Hazards

Nickel compounds, including Nickel(II) perbromate, can be harmful if swallowed or inhaled . They may cause skin irritation, allergic skin reactions, and allergy or asthma symptoms if inhaled . They are suspected of causing genetic defects and may cause cancer . They may also damage fertility or the unborn child .

Propriétés

IUPAC Name |

nickel(2+);diperbromate;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrHO4.Ni.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXBXSBXTQXRJH-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Br(=O)(=O)=O.[O-]Br(=O)(=O)=O.[Ni+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H12NiO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922424 |

Source

|

| Record name | Nickel(2+) perbromate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel(II) perbromate | |

CAS RN |

117454-32-7 |

Source

|

| Record name | Nickel(II) perbromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117454327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel(2+) perbromate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)